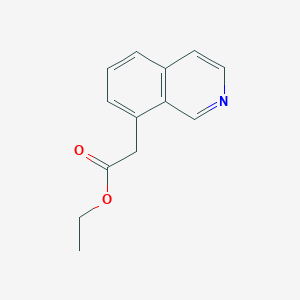

Ethyl 2-(isoquinolin-8-yl)acetate

Beschreibung

Ethyl 2-(isoquinolin-8-yl)acetate is an ester derivative featuring an isoquinoline moiety substituted at the 8-position. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but differs in the position of the nitrogen atom, contributing to distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, which exhibit activities such as kinase inhibition, anti-inflammatory effects, and antimicrobial properties .

Eigenschaften

Molekularformel |

C13H13NO2 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

ethyl 2-isoquinolin-8-ylacetate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9H,2,8H2,1H3 |

InChI-Schlüssel |

SHHHAHHXUIQMLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CC=CC2=C1C=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-8-yl)acetate typically involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst . This method provides a high yield and is efficient for producing substituted isoquinolines. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of Ethyl 2-(isoquinolin-8-yl)acetate may involve large-scale cyclization reactions using metal catalysts or catalyst-free processes in water. These methods are designed to be environmentally friendly and cost-effective, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(isoquinolin-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and acyl groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(isoquinolin-8-yl)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(isoquinolin-8-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. Isoquinoline derivatives are known to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

- Ethyl 2-(quinolin-8-yloxy)acetate (): Structure: Features a quinoline ring substituted at the 8-position with an ethoxyacetate group. Synthesis: Prepared via nucleophilic substitution of 8-hydroxyquinoline with ethyl chloroacetate under microwave or conventional heating . Crystallography: Exhibits hydrogen bonding between the solvent water molecule and the quinoline nitrogen/ester oxygen, stabilizing the crystal lattice . Key Difference: The quinoline nitrogen at position 1 vs.

- (S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate (): Structure: A tetrahydroisoquinoline derivative with methoxy substituents at positions 6 and 5. Relevance: Demonstrates how saturation of the isoquinoline ring and methoxy groups modulate lipophilicity and bioavailability.

- Ethyl 2-(4-chloro-anilino)acetate (): Structure: Aniline-substituted acetate with a chloro group at the para position. Crystallography: Forms trans-dimeric structures via N–H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in crystal packing .

Physicochemical Properties

- Molecular Weight and Stability: Ethyl 2-(quinolin-8-yloxy)acetate (MW: ~261.3 g/mol) is a stable solid at room temperature , while Ethyl 2-phenylacetoacetate (MW: 206.2 g/mol, ) is stored at -20°C as a neat oil. The isoquinoline derivative’s stability may depend on substituent-induced steric effects.

- Solubility: Quinoline-based esters (e.g., ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas chloro-substituted analogs () show increased lipophilicity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.